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Compound of Interest

Compound Name: 2-Methyl-4-nitroaniline

Cat. No.: B030703 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Methyl-4-nitroaniline (also known as 4-nitro-o-toluidine), a compound of interest in various

chemical and pharmaceutical research areas. This document outlines the expected Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic

characteristics, supported by detailed experimental protocols for data acquisition.

Core Spectroscopic Data
The following sections summarize the essential spectroscopic data for 2-Methyl-4-nitroaniline,

presented in a clear and concise format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 2-Methyl-
4-nitroaniline. The data presented here is for samples dissolved in deuterated dimethyl

sulfoxide (DMSO-d6).

¹H NMR (Proton NMR) Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.89 d 1H Ar-H (H-5)

~7.88 dd 1H Ar-H (H-3)

~6.67 d 1H Ar-H (H-6)

~6.49 br s 2H -NH₂

~2.14 s 3H -CH₃

Data sourced from a 399.65 MHz spectrum in DMSO-d6.[1]

¹³C NMR (Carbon-13) NMR Data

The following table presents the expected chemical shifts for the carbon atoms in 2-Methyl-4-
nitroaniline, based on analysis of its isomers and related structures. Aromatic carbons typically

resonate in the 110-160 ppm range.

Chemical Shift (ppm) Assignment

~152 C-NH₂

~149 C-NO₂

~127 C-CH₃

~125 Ar-CH

~118 Ar-CH

~113 Ar-CH

~17 -CH₃

Infrared (IR) Spectroscopy
The IR spectrum of 2-Methyl-4-nitroaniline reveals key functional groups present in the

molecule. The data below highlights the characteristic absorption bands.
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3400-3300 N-H stretching Primary Amine (-NH₂)

3100-3000 C-H stretching Aromatic C-H

2950-2850 C-H stretching Methyl (-CH₃)

1620-1580 C=C stretching Aromatic Ring

1530-1480 N-O asymmetric stretching Nitro (-NO₂)

1350-1300 N-O symmetric stretching Nitro (-NO₂)

850-800 C-H out-of-plane bending Substituted Benzene

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

The absorption maxima (λmax) are dependent on the solvent used. For nitroanilines, a key

absorption band is typically observed in the UV-Vis region, which may shift based on solvent

polarity.

Solvent λmax (nm)

Ethanol ~373

Methanol ~375

Water ~381

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are based on standard laboratory practices for the analysis of aromatic compounds.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Methyl-4-nitroaniline in a

suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube.
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¹H NMR Acquisition:

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Acquire a one-dimensional proton spectrum with typical parameters such as a 30-45°

pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

Adjust the number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Use typical parameters such as a 30-45° pulse angle, an acquisition time of 1-2 seconds,

and a relaxation delay of 2-5 seconds. A greater number of scans will be necessary

compared to ¹H NMR.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase and baseline correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

IR Spectroscopy (FTIR)
For solid samples like 2-Methyl-4-nitroaniline, the following methods are common:

KBr Pellet Method:

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium

bromide (KBr) powder using an agate mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and record the sample spectrum.
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Attenuated Total Reflectance (ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Ensure good contact between the sample and the crystal.

Record a background spectrum of the clean, empty ATR crystal.

Record the sample spectrum.

For both methods, typically 16-32 scans are co-added over a spectral range of 4000-400 cm⁻¹

to improve the signal-to-noise ratio.

UV-Vis Spectroscopy
Stock Solution Preparation: Accurately weigh a precise amount of 2-Methyl-4-nitroaniline
and dissolve it in a spectroscopic grade solvent (e.g., ethanol, methanol, or water) to prepare

a stock solution of known concentration (e.g., 1 mM).

Working Solution Preparation: Prepare a dilute working solution from the stock solution. The

final concentration should be chosen to yield an absorbance in the optimal range of the

spectrophotometer (typically 0.2 - 1.0 a.u.).

Spectrophotometer Setup:

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

Set the desired wavelength range for scanning (e.g., 200-500 nm).

Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place them in the

reference and sample holders and run a baseline scan to correct for any absorbance from

the solvent and cuvettes.

Sample Measurement:

Rinse the sample cuvette with a small amount of the working solution before filling it.

Place the sample cuvette in the sample holder and run the absorbance scan.
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Visualizations
The following diagrams illustrate the experimental workflow and the structural-spectroscopic

correlations for 2-Methyl-4-nitroaniline.
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Caption: General workflow for the spectroscopic analysis of 2-Methyl-4-nitroaniline.

Caption: Chemical structure and key spectroscopic correlations for 2-Methyl-4-nitroaniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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